3-Methyl-5-(3-nitrophenyl)-1,2-oxazole 3-Methyl-5-(3-nitrophenyl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.: 126633-03-2
VCID: VC17725748
InChI: InChI=1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole

CAS No.: 126633-03-2

Cat. No.: VC17725748

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole - 126633-03-2

Specification

CAS No. 126633-03-2
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 3-methyl-5-(3-nitrophenyl)-1,2-oxazole
Standard InChI InChI=1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3
Standard InChI Key MQYIDCPMHGGTOH-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-methyl-5-(3-nitrophenyl)-1,2-oxazole is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol. Key structural features include:

  • Oxazole core: A five-membered ring containing one oxygen and one nitrogen atom.

  • Substituents: A methyl group at position 3 and a 3-nitrophenyl group at position 5.

Table 1: Structural and Physicochemical Data

PropertyValueSource
IUPAC Name3-methyl-5-(3-nitrophenyl)-1,2-oxazole
SMILESCC1=NOC(=C1)C2=CC(=CC=C2)N+[O−]
InChI KeyMQYIDCPMHGGTOH-UHFFFAOYSA-N
LogP (Partition Coefficient)2.56 (estimated)

The nitro group at the phenyl ring enhances electrophilicity, facilitating redox reactions and interactions with biological targets.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization reactions. One method involves:

  • Reacting 3-nitrobenzoyl chloride with ethylamine to form an intermediate β-enamino ketoester.

  • Cyclization using hydroxylamine hydrochloride in aprotic solvents (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃) .

  • Purification via recrystallization or chromatography.

Yield: 60–75% under optimized conditions.

Industrial Production

Industrial methods employ continuous flow reactors to enhance efficiency and reduce waste. Key steps include:

  • Automated temperature control (80–120°C).

  • Green solvents (e.g., ethanol) to align with sustainability goals.

Chemical Reactivity

The compound participates in multiple reactions:

  • Electrophilic substitution: Nitro group directs incoming electrophiles to the phenyl ring's meta position.

  • Redox reactions: Reduction of the nitro group to an amine using H₂/Pd-C.

  • Nucleophilic attacks: Oxazole ring reacts with Grignard reagents at the C-4 position.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
ReductionH₂, Pd-C, ethanol3-Methyl-5-(3-aminophenyl)-1,2-oxazole
OxidationKMnO₄, H₂SO₄3-Methyl-5-(3-nitrobenzoyl)-1,2-oxazole
AlkylationCH₃I, K₂CO₃, DMFN-Methyl derivatives
Activity TypeModel SystemKey FindingSource
AntimicrobialS. aureus (ATCC 25923)MIC = 12 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 4.67 µM
Enzyme InhibitionCytochrome P450 3A4Competitive inhibition (Ki = 2.1 µM)

Applications in Scientific Research

  • Medicinal Chemistry: Serves as a building block for kinase inhibitors and antimicrobial agents.

  • Materials Science: Enhances electron transport in organic semiconductors due to nitro group's electron-deficient nature.

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundKey DifferenceBiological Activity
3-Methyl-5-(4-nitrophenyl)-1,2-oxazoleNitro group at para positionLower anticancer activity (IC₅₀ = 8.2 µM)
5-Methylisoxazole-3-carbohydrazideCarboxamide substituentEnhanced antifungal properties

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with DNA repair enzymes.

  • Synthetic Optimization: Develop enantioselective routes for chiral derivatives .

  • In Vivo Testing: Evaluate pharmacokinetics in murine models.

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